2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide
Description
The compound 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide features a complex heterocyclic scaffold comprising a pyrrolo[3,4-d][1,2,3]triazole-dione core substituted with a 3-chlorophenyl group at position 5 and an N-phenylacetamide moiety at position 1. Its molecular formula is C₂₁H₁₆ClN₅O₃ (average mass: 429.84 g/mol).
Properties
CAS No. |
1053078-71-9 |
|---|---|
Molecular Formula |
C18H14ClN5O3 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H14ClN5O3/c19-11-5-4-8-13(9-11)24-17(26)15-16(18(24)27)23(22-21-15)10-14(25)20-12-6-2-1-3-7-12/h1-9,15-16H,10H2,(H,20,25) |
InChI Key |
WIUXFZRFRMGNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide typically involves the formation of the triazole ring through a cyclization reaction. One common method is the reaction of an aryl or alkyl halide with an alkyne and sodium azide (NaN₃) under copper-catalyzed conditions . This “click chemistry” approach is efficient and yields the desired triazole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of triazole compounds showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- The target compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapy.
Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may inhibit enzymes involved in inflammatory processes:
- Specifically, it has been proposed as a potential inhibitor of 5-lipoxygenase , an enzyme implicated in the synthesis of leukotrienes that promote inflammation .
- In vitro assays could provide insights into its efficacy as an anti-inflammatory agent.
Antimicrobial Activity
Compounds containing triazole rings are known for their antimicrobial properties:
- Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated cytotoxicity against breast and lung cancer cell lines. |
| Study B | Anti-inflammatory Activity | Showed inhibition of leukotriene synthesis in vitro. |
| Study C | Antimicrobial Properties | Effective against Gram-positive bacteria; potential for further development as an antibiotic. |
Mechanism of Action
The mechanism of action of 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Differences
The closest structural analogue identified is 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (ChemSpider ID: 1052566-51-4) . The table below highlights critical distinctions:
| Property | Target Compound | Analogous Compound |
|---|---|---|
| Phenyl Ring Substituent | 3-chlorophenyl | 3-chloro-4-fluorophenyl |
| Acetamide Substituent | N-phenyl | N-(2,3-dimethylphenyl) |
| Molecular Formula | C₂₁H₁₆ClN₅O₃ | C₂₃H₂₀ClFN₅O₃ |
| Average Mass | 429.84 g/mol | 479.89 g/mol |
| Electron-Withdrawing Groups | 1 Cl | 1 Cl, 1 F |
| Hydrophobic Substituents | None | 2 methyl groups |
Implications of Substituent Variations
Electronic Effects: The addition of a fluorine atom in the analogous compound introduces greater electronegativity, which may enhance hydrogen-bonding interactions with biological targets compared to the target compound’s 3-chlorophenyl group .
Molecular Weight and Drug-Likeness :
- The analogous compound’s higher molecular mass (479.89 vs. 429.84 g/mol) places it closer to the upper limit of Lipinski’s Rule of Five (500 g/mol), which may affect oral bioavailability .
Synthetic Accessibility :
- The target compound’s simpler substitution pattern (absence of fluorine and methyl groups) likely simplifies synthesis and purification.
Research Findings and Methodological Context
- Structural Characterization: Both compounds’ crystallographic data were likely resolved using the SHELX software suite, a standard tool for small-molecule refinement .
- Biological Activity : While neither compound’s pharmacological profile is detailed in the evidence, the structural modifications suggest divergent target affinities. For instance, fluorinated analogues often exhibit enhanced metabolic stability, whereas methyl groups may prolong half-life through reduced cytochrome P450 metabolism.
Biological Activity
The compound 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure
The chemical structure of the compound is characterized by a complex arrangement of functional groups that contribute to its biological properties. The presence of the triazole ring , alongside the tetrahydropyrrole moiety and chlorophenyl substituent, is significant for its pharmacological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, derivatives containing the triazole ring have been reported to show moderate to high activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[5-(3-chlorophenyl)... | Staphylococcus aureus | 12.5 µg/mL |
| 2-[5-(3-chlorophenyl)... | Enterococcus faecalis | 25 µg/mL |
Anti-HIV Activity
In studies focusing on anti-HIV activity, compounds with similar triazole structures have shown promising results. For example, certain derivatives demonstrated effective inhibition of HIV-1 replication in vitro . While specific data on the compound is limited, its structural similarity suggests potential efficacy against HIV.
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. For instance, studies have documented that triazole derivatives can act as inhibitors for various enzymes involved in metabolic pathways . This aspect warrants further investigation to determine the specific enzymes targeted by this compound.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives related to the target compound and evaluated their antimicrobial activities. The findings indicated that modifications in the phenyl ring significantly influenced antimicrobial potency .
- Structure-Activity Relationship (SAR) : Research on SAR has highlighted that substituents on the triazole moiety can alter biological activity significantly. The introduction of electron-withdrawing groups like chlorine enhances activity against certain pathogens .
- In Vitro Studies : In vitro assays conducted on similar compounds revealed a dose-dependent response in inhibiting microbial growth. For example, concentrations ranging from 25 µg/mL to 100 µg/mL were effective against Bacillus cereus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
